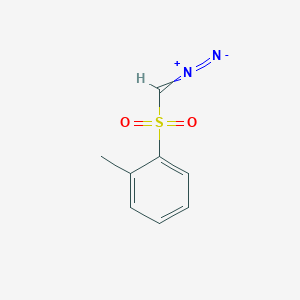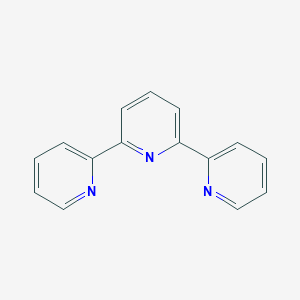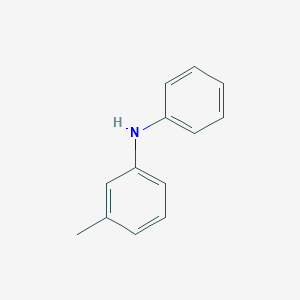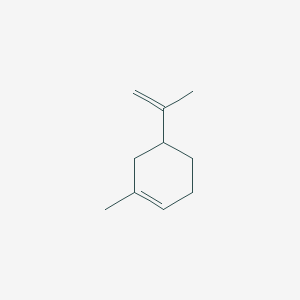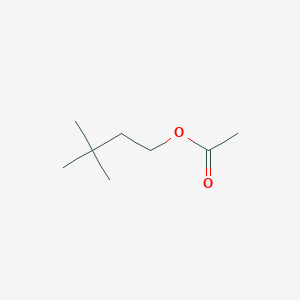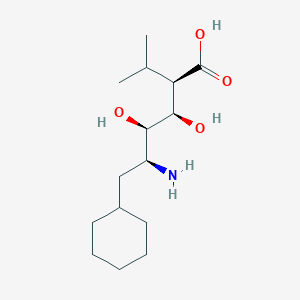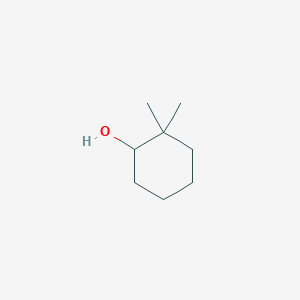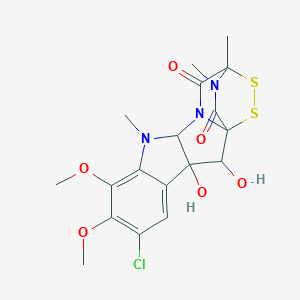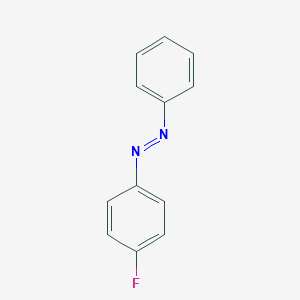![molecular formula C19H11NS B073782 Benzo[h][1]benzothieno[3,2-b]quinoline CAS No. 1491-09-4](/img/structure/B73782.png)
Benzo[h][1]benzothieno[3,2-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention due to its unique chemical properties and potential applications in scientific research. This compound has a fused benzothiophene and quinoline ring system, making it a versatile molecule that can be modified to produce various derivatives with different properties. In
Mecanismo De Acción
The mechanism of action of benzo[h][1]benzothieno[3,2-b]quinoline is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in gene expression. Additionally, it has been shown to inhibit the activity of certain enzymes such as topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Benzo[h][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzo[h][1]benzothieno[3,2-b]quinoline in laboratory experiments is its versatility. This compound can be easily modified to produce various derivatives with different properties. Additionally, it has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one of the main limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on benzo[h][1]benzothieno[3,2-b]quinoline. One area of research is the development of new derivatives with improved properties for use in optoelectronic devices and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new methods for synthesizing benzo[h][1]benzothieno[3,2-b]quinoline and its derivatives that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of benzo[h][1]benzothieno[3,2-b]quinoline involves the condensation of 2-aminobenzothiophene and 2-bromoquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at high temperatures. The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
Benzo[h][1]benzothieno[3,2-b]quinoline has been widely used in scientific research due to its unique properties. This compound has been studied for its potential application in various fields including material science, organic electronics, and medicinal chemistry. It has been shown to exhibit excellent photophysical properties, making it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Additionally, benzo[h][1]benzothieno[3,2-b]quinoline and its derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
Número CAS |
1491-09-4 |
|---|---|
Nombre del producto |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Fórmula molecular |
C19H11NS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H |
Clave InChI |
GLEGLXQUFHLTRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32 |
Otros números CAS |
1491-09-4 |
Sinónimos |
Benzo[h][1]benzothieno[3,2-b]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



